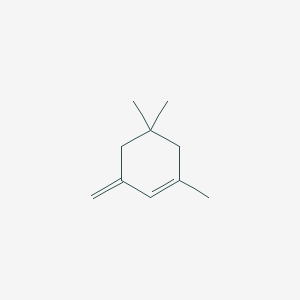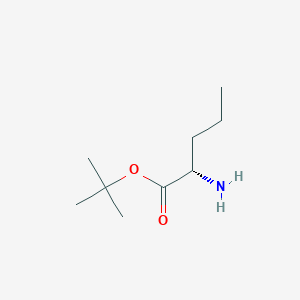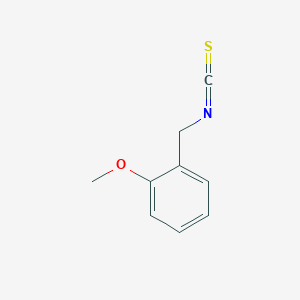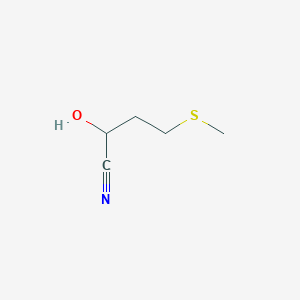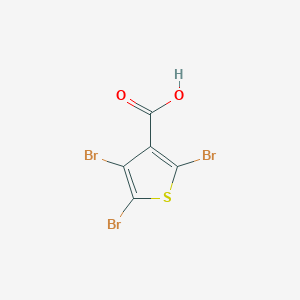
2,4,5-Tribromo-3-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tribromo-3-thiophenecarboxylic acid (TBTA) is a chemical compound that has gained significant attention in the field of chemical biology due to its ability to act as a versatile ligand for metal catalysts. TBTA is a heterocyclic compound that contains a thiophene ring and three bromine atoms attached to the aromatic ring. The compound has a molecular formula of C7H2Br3O2S and a molecular weight of 377.87 g/mol.
Mécanisme D'action
2,4,5-Tribromo-3-thiophenecarboxylic acid acts as a bidentate ligand for metal catalysts, forming a stable complex with the metal center. The bromine atoms in 2,4,5-Tribromo-3-thiophenecarboxylic acid act as electron-withdrawing groups, enhancing the electron density on the thiophene ring. The electron-rich thiophene ring interacts with the metal center, facilitating the catalytic process. The complex formed between 2,4,5-Tribromo-3-thiophenecarboxylic acid and the metal center is highly stable, allowing for efficient and selective catalysis.
Effets Biochimiques Et Physiologiques
2,4,5-Tribromo-3-thiophenecarboxylic acid does not have any known biochemical or physiological effects. The compound is used solely as a ligand for metal catalysts in chemical biology research.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst for metal-catalyzed reactions has several advantages. The compound is readily available and easy to synthesize. The yield of 2,4,5-Tribromo-3-thiophenecarboxylic acid obtained through the synthesis method is high, and the purity is excellent. 2,4,5-Tribromo-3-thiophenecarboxylic acid enhances the efficiency and selectivity of metal-catalyzed reactions, allowing for the synthesis of complex organic compounds. However, one limitation of 2,4,5-Tribromo-3-thiophenecarboxylic acid is its toxicity. The compound is toxic and should be handled with care in the laboratory.
Orientations Futures
2,4,5-Tribromo-3-thiophenecarboxylic acid has several potential future directions in chemical biology research. One area of interest is the development of new metal-catalyzed reactions using 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst. The compound has shown promising results in the synthesis of peptides, nucleotides, and natural products. Another area of interest is the development of new ligands based on 2,4,5-Tribromo-3-thiophenecarboxylic acid for metal catalysts. The bromine atoms in 2,4,5-Tribromo-3-thiophenecarboxylic acid play a crucial role in its ability to act as a ligand for metal catalysts. The development of new ligands based on 2,4,5-Tribromo-3-thiophenecarboxylic acid could lead to the discovery of new metal-catalyzed reactions and the synthesis of complex organic compounds.
Méthodes De Synthèse
2,4,5-Tribromo-3-thiophenecarboxylic acid can be synthesized using a simple and efficient method. The most commonly used method for synthesizing 2,4,5-Tribromo-3-thiophenecarboxylic acid is the reaction between 2,4,5-tribromothiophene and diethyl malonate in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation reaction, followed by decarboxylation to yield 2,4,5-Tribromo-3-thiophenecarboxylic acid. The yield of 2,4,5-Tribromo-3-thiophenecarboxylic acid obtained through this method is high, and the purity is also excellent.
Applications De Recherche Scientifique
2,4,5-Tribromo-3-thiophenecarboxylic acid is widely used in chemical biology research due to its ability to act as a versatile ligand for metal catalysts. The compound is used as a co-catalyst for various metal catalysts, including palladium, copper, and ruthenium. The use of 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst enhances the efficiency and selectivity of metal-catalyzed reactions. 2,4,5-Tribromo-3-thiophenecarboxylic acid is also used in the synthesis of various organic compounds, including peptides, nucleotides, and natural products.
Propriétés
Numéro CAS |
16694-22-7 |
|---|---|
Nom du produit |
2,4,5-Tribromo-3-thiophenecarboxylic acid |
Formule moléculaire |
C5HBr3O2S |
Poids moléculaire |
364.84 g/mol |
Nom IUPAC |
2,4,5-tribromothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5HBr3O2S/c6-2-1(5(9)10)3(7)11-4(2)8/h(H,9,10) |
Clé InChI |
YKTZXJNNXXBHKE-UHFFFAOYSA-N |
SMILES |
C1(=C(SC(=C1Br)Br)Br)C(=O)O |
SMILES canonique |
C1(=C(SC(=C1Br)Br)Br)C(=O)O |
Synonymes |
2,4,5-Tribromo-3-thiophenecarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



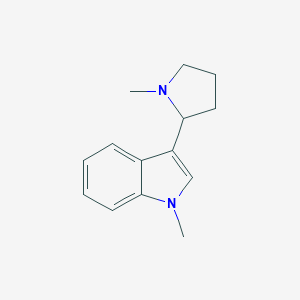
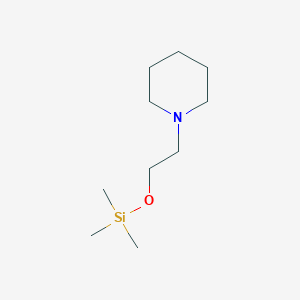
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
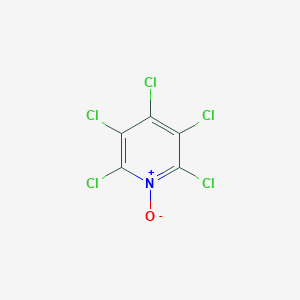
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
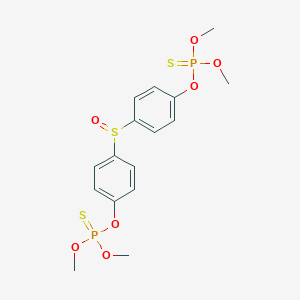
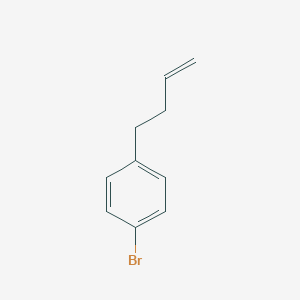
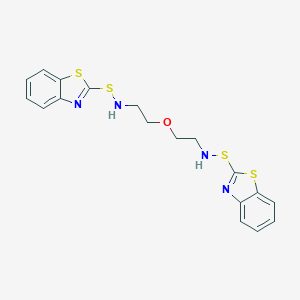
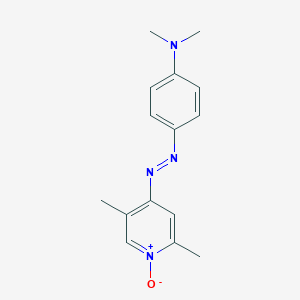
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
